1-(2,3-Dihydroxypropyl)-3-methylxanthine
Description
1-(2,3-Dihydroxypropyl)-3-methylxanthine is a xanthine derivative characterized by a methyl group at the N3 position and a 2,3-dihydroxypropyl chain at the N1 position. Xanthines are purine alkaloids with a broad range of pharmacological activities, including adenosine receptor antagonism, phosphodiesterase inhibition, and stimulant effects.
Properties
CAS No. |
120267-26-7 |
|---|---|
Molecular Formula |
C9H12N4O4 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
1-(2,3-dihydroxypropyl)-3-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C9H12N4O4/c1-12-7-6(10-4-11-7)8(16)13(9(12)17)2-5(15)3-14/h4-5,14-15H,2-3H2,1H3,(H,10,11) |
InChI Key |
APZOIEVJVCXMNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(CO)O)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydroxypropyl)-3-methylxanthine typically involves the reaction of 3-methylxanthine with glycidol. The reaction is carried out under basic conditions, often using a strong base like sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of glycidol react with the xanthine core to form the desired product.
Industrial Production Methods: Industrial production of 1-(2,3-Dihydroxypropyl)-3-methylxanthine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydroxypropyl)-3-methylxanthine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(2,3-Dihydroxypropyl)-3-methylxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroxypropyl)-3-methylxanthine involves its interaction with specific molecular targets in the body. The compound is known to inhibit phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues and stimulation of the central nervous system. Additionally, it may act as an antagonist of adenosine receptors, further contributing to its stimulant effects.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | N1 Substituent | N3/N7 Substituents | Key Properties |
|---|---|---|---|---|
| 1-(2,3-Dihydroxypropyl)-3-methylxanthine | Xanthine | 2,3-Dihydroxypropyl | 3-methyl | High solubility, moderate lipophilicity |
| 1-(3-Hydroxypropyl)-3-methyl-7-propylxanthine | Xanthine | 3-Hydroxypropyl | 3-methyl, 7-propyl | Reduced polarity, higher lipophilicity |
| 1-(3-Carboxypropyl)-3,7-dimethylxanthine | Xanthine | 3-Carboxypropyl | 3,7-dimethyl | Ionized at pH 7.4, enhanced solubility |
| 1-(2,3-Dihydroxypropyl)-5-nitroimidazole | Nitroimidazole | 2,3-Dihydroxypropyl | 5-nitro | Hypoxia-targeted bioreduction |
Research Findings
- Solubility and Lipophilicity : The dihydroxypropyl group in 1-(2,3-Dihydroxypropyl)-3-methylxanthine confers higher aqueous solubility (logP ~0.5–1.2 estimated) compared to propyl-substituted analogs (logP ~1.5–2.0) .
- Receptor Binding: Methylation at N3 preserves adenosine A1/A2A receptor antagonism, but the dihydroxypropyl chain may reduce affinity compared to smaller substituents like methyl or propyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
